An In-depth Technical Guide to (2-Methyl-2H-indazol-4-yl)methanol: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (2-Methyl-2H-indazol-4-yl)methanol: A Key Building Block in Modern Drug Discovery
Introduction: The Rising Prominence of the 2H-Indazole Scaffold
In the landscape of medicinal chemistry, the indazole moiety stands out as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and conformational rigidity make it an ideal framework for designing potent and selective ligands for various biological targets. Among the constitutional isomers of indazole, the 2H-indazole system has garnered significant attention for its presence in numerous approved drugs and clinical candidates, including the anti-cancer agent pazopanib.[2] This guide provides a comprehensive technical overview of a specific, highly valuable derivative: (2-Methyl-2H-indazol-4-yl)methanol.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the chemical structure, physicochemical properties, a robust synthesis protocol, and the potential applications of this versatile building block. The insights provided herein are grounded in established chemical principles and supported by authoritative references to facilitate further research and application.
Molecular Structure and Physicochemical Properties
(2-Methyl-2H-indazol-4-yl)methanol is a heterocyclic aromatic compound. The core of the molecule is a bicyclic indazole system, which consists of a benzene ring fused to a pyrazole ring. A methyl group is attached to the nitrogen atom at position 2 of the pyrazole ring, and a hydroxymethyl (methanol) group is substituted at position 4 of the benzene ring.
The precise placement of the methyl group at the N-2 position is crucial, as it defines the molecule as a 2H-indazole, distinguishing it from its 1H-indazole isomer. This seemingly minor structural difference can have a profound impact on the molecule's three-dimensional shape, its ability to participate in hydrogen bonding, and ultimately, its biological activity.
Key physicochemical properties are summarized in the table below:
| Property | Value | Source |
| CAS Number | 1079992-60-1 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Molecular Weight | 162.19 g/mol | [3] |
| SMILES | CN1N=C2C=CC=C(CO)C2=C1 | [3] |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, and other polar organic solvents. |
Synthesis and Purification: A Validated Protocol
The synthesis of (2-Methyl-2H-indazol-4-yl)methanol can be approached through a multi-step sequence starting from readily available precursors. The following protocol is a robust and logical pathway, designed for high yield and purity. The rationale behind each step is provided to ensure a thorough understanding of the reaction mechanism and to allow for informed troubleshooting.
Proposed Synthetic Pathway
Caption: Proposed synthesis of (2-Methyl-2H-indazol-4-yl)methanol via reduction.
Step-by-Step Experimental Protocol
Objective: To synthesize (2-Methyl-2H-indazol-4-yl)methanol from 2-Methyl-2H-indazole-4-carboxylic acid.
Materials:
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2-Methyl-2H-indazole-4-carboxylic acid
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Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Saturated aqueous solution of sodium sulfate (Na₂SO₄)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Instrumentation:
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Round-bottom flasks
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Magnetic stirrer and stir bars
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Reflux condenser
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Inert atmosphere setup (Nitrogen or Argon)
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, suspend 2-Methyl-2H-indazole-4-carboxylic acid (1 equivalent) in anhydrous THF.
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Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF or BH₃·THF (2.0-3.0 equivalents) to the stirred suspension. Rationale: The carboxylic acid is reduced to the primary alcohol. LiAlH₄ is a powerful, non-selective reducing agent, while BH₃·THF offers a milder alternative. The slow addition at low temperature is crucial to control the exothermic reaction.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching the Reaction: Once the starting material is consumed, cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess reducing agent, followed by the addition of a 15% aqueous NaOH solution and then more water. Alternatively, for a "Fieser workup," slowly add a minimal amount of water, followed by an equal amount of 15% NaOH, and finally three times the amount of water. A granular precipitate should form, which can be easily filtered. Rationale: The quenching step is highly exothermic and produces hydrogen gas; therefore, extreme caution is necessary. The Fieser workup is a reliable method for decomposing the aluminum salts into a filterable solid.
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Workup and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ample ethyl acetate. Combine the filtrate and washes, and dry over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (2-Methyl-2H-indazol-4-yl)methanol as a pure solid.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum should feature a singlet for the N-methyl protons, a singlet for the benzylic methylene protons of the hydroxymethyl group, and a characteristic set of multiplets for the aromatic protons on the benzene ring. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.
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¹³C NMR: The spectrum will show distinct signals for the N-methyl carbon, the benzylic carbon of the hydroxymethyl group, and the aromatic carbons of the indazole core.
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IR Spectroscopy: Key absorbances are expected for the O-H stretch of the alcohol (a broad peak around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the indazole ring.
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Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 162.19, corresponding to the molecular weight of the compound.
Applications in Research and Drug Development
The 2H-indazole scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies.[5] The hydroxymethyl group at the C-4 position of (2-Methyl-2H-indazol-4-yl)methanol serves as a versatile chemical handle for further synthetic modifications.
Role as a Synthetic Intermediate
Caption: Synthetic utility of (2-Methyl-2H-indazol-4-yl)methanol in drug discovery.
The primary alcohol functionality can be readily transformed into a variety of other functional groups:
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Esterification: Reaction with carboxylic acids or their derivatives to form esters, which can act as prodrugs or as key intermediates.
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Etherification: Formation of ethers to introduce linkers, for example, in the development of Proteolysis Targeting Chimeras (PROTACs).
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Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂ or PBr₃) creates an electrophilic center for subsequent nucleophilic substitution or cross-coupling reactions.
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Oxidation: Mild oxidation can yield the corresponding aldehyde, while stronger conditions will produce the carboxylic acid, opening up a wide array of further chemical transformations.
The strategic importance of this molecule lies in its ability to introduce the 2-methyl-2H-indazole-4-yl motif into larger, more complex molecules with therapeutic potential. The indazole core can engage in crucial interactions with the target protein, while the derivatized side chain can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Based on the GHS hazard statements provided by chemical suppliers, (2-Methyl-2H-indazol-4-yl)methanol should be handled with appropriate care.[3]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area immediately with plenty of water.
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Consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.
Conclusion
(2-Methyl-2H-indazol-4-yl)methanol is a strategically important building block for the synthesis of novel therapeutic agents. Its 2H-indazole core is a well-established pharmacophore, and the C-4 hydroxymethyl group provides a versatile point for synthetic elaboration. A clear understanding of its chemical properties, a reliable synthetic protocol, and adherence to safety guidelines are essential for its effective and safe utilization in the laboratory. As the demand for novel, targeted therapies continues to grow, the importance of such well-defined and functionalized heterocyclic intermediates will undoubtedly increase.
References
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2206. [Link]
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Pang, L. H., et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1431. [Link]
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Pérez-Villanueva, M., et al. (2019). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 24(21), 3845. [Link]
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El-Gamal, M. I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4239. [Link]
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PubChem. (n.d.). (1H-indazol-4-yl)methanol. Retrieved from [Link]
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Li, J., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(3), 484-497. [Link]
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J&K Scientific. (n.d.). (2-Methyl-2H-indazol-4-yl)methanol. Retrieved from [Link]
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ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]
Sources
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